Iodide ion I-124

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iodide ion I-124 is a radioactive isotope of iodine with a half-life of approximately 4.18 days . It is a positron-emitting radionuclide, making it valuable for positron emission tomography (PET) imaging. This compound is used in various scientific and medical applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iodide ion I-124 is typically produced through the irradiation of tellurium dioxide (TeO₂) targets with protons. The reaction involves the nuclear reaction ({124}\text{Te}(\text{p},\text{n}){124}\text{I}) . The target is irradiated in a medical cyclotron, and the resulting this compound is purified through dry distillation and dissolved in a suitable solvent .

Industrial Production Methods: The industrial production of this compound involves the use of enriched tellurium dioxide targets. The targets are irradiated with protons in a cyclotron, and the this compound is extracted and purified using established protocols. The production efficiency can be optimized using Monte Carlo and SRIM/TRIM modeling to predict the nuclear parameters of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Iodide ion I-124 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: this compound can be reduced back to its iodide form using reducing agents like sodium thiosulfate.

Substitution: this compound can participate in electrophilic substitution reactions, such as iododestannylation of aryltin compounds.

Major Products: The major products formed from these reactions include molecular iodine (I₂), iodine monochloride (ICl), and various iodinated organic compounds .

Applications De Recherche Scientifique

Iodide ion I-124 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a tracer in various chemical reactions to study reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to label biomolecules, allowing researchers to track their distribution and interactions within biological systems .

Medicine: In medicine, this compound is primarily used in PET imaging to diagnose and monitor thyroid diseases. It is also used in the development of radiopharmaceuticals for targeted imaging and therapy .

Industry: In the industrial sector, this compound is used in the production of radiolabeled compounds for various applications, including quality control and environmental monitoring .

Mécanisme D'action

The mechanism of action of Iodide ion I-124 involves its incorporation into radiopharmaceuticals, which are then injected into the body. The positron-emitting radionuclide emits radiation that can be detected using PET imaging. This allows for the visualization of the distribution and accumulation of the radiopharmaceutical within the body .

Comparaison Avec Des Composés Similaires

Iodine-123: Used for single photon emission computed tomography (SPECT) imaging with a shorter half-life of 13.2 hours.

Iodine-125: Used in preclinical research and therapy with a half-life of 59.4 days.

Iodine-131: Used for both imaging and therapy with a half-life of 8.04 days.

Uniqueness: Iodide ion I-124’s longer half-life and positron emission make it particularly suitable for PET imaging, allowing for extended imaging sessions and detailed studies of slow biological processes .

Propriétés

Numéro CAS |

169959-50-6 |

|---|---|

Formule moléculaire |

I- |

Poids moléculaire |

123.90621 g/mol |

Nom IUPAC |

iodine-124(1-) |

InChI |

InChI=1S/HI/h1H/p-1/i1-3 |

Clé InChI |

XMBWDFGMSWQBCA-OIOBTWANSA-M |

SMILES isomérique |

[124I-] |

SMILES canonique |

[I-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

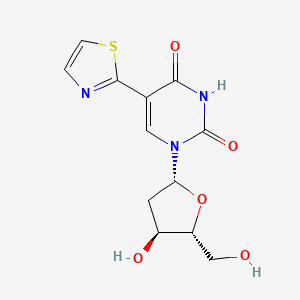

![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)